

CC-930: A Comparative Analysis of its Cross-reactivity with MAP Kinases

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Compound of Interest

Compound Name: CC-930

Cat. No.: B1684340

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the c-Jun N-terminal kinase (JNK) inhibitor, **CC-930** (Tanzisertib), focusing on its cross-reactivity with other members of the mitogen-activated protein (MAP) kinase family. The information presented herein, including quantitative data, experimental methodologies, and signaling pathway visualizations, is intended to assist researchers and drug development professionals in evaluating the selectivity profile of this compound.

Executive Summary

CC-930 is a potent inhibitor of all JNK isoforms.^{[1][2]} While demonstrating significant selectivity, it exhibits some cross-reactivity with other MAP kinases, namely ERK1 and p38 α , at higher concentrations.^{[1][2]} This guide summarizes the available quantitative data on its inhibitory activity and provides an overview of the experimental methods used for its characterization. Furthermore, visual representations of the relevant signaling pathways are included to provide a contextual understanding of the on- and off-target interactions of **CC-930**.

Data Presentation: Kinase Inhibition Profile of CC-930

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) and binding affinity (K_i) values of **CC-930** against various MAP kinases. This data provides a quantitative

measure of its selectivity.

Kinase	IC50 (nM)	Ki (nM)	Fold Selectivity vs. JNK2
JNK1	61	44 ± 3	12.2
JNK2	5	6.2 ± 0.6	1
JNK3	5	-	1
ERK1	480	-	96
p38α	3400	-	680

Data sourced from Selleck Chemicals product information.[\[1\]](#)[\[2\]](#)

Experimental Protocols

The inhibitory activity of **CC-930** was determined using a biochemical kinase assay. While the specific proprietary details of the assay used for generating the above data may vary, a representative experimental protocol for determining kinase inhibition is outlined below.

Biochemical Kinase Inhibition Assay (DELFI[®])

This time-resolved fluorescence resonance energy transfer (TR-FRET) based assay quantifies the phosphorylation of a substrate by a specific kinase.

Materials and Reagents:

- Recombinant human kinases (JNK1, JNK2, JNK3, ERK1, p38α)
- GST-c-Jun (substrate for JNK)
- ATP
- **CC-930** (Tanzisertib)
- Assay Buffer (e.g., 20 mM HEPES pH 7.4, 100 mM NaCl, 0.2% Triton X-100, 0.5 mM DTT)

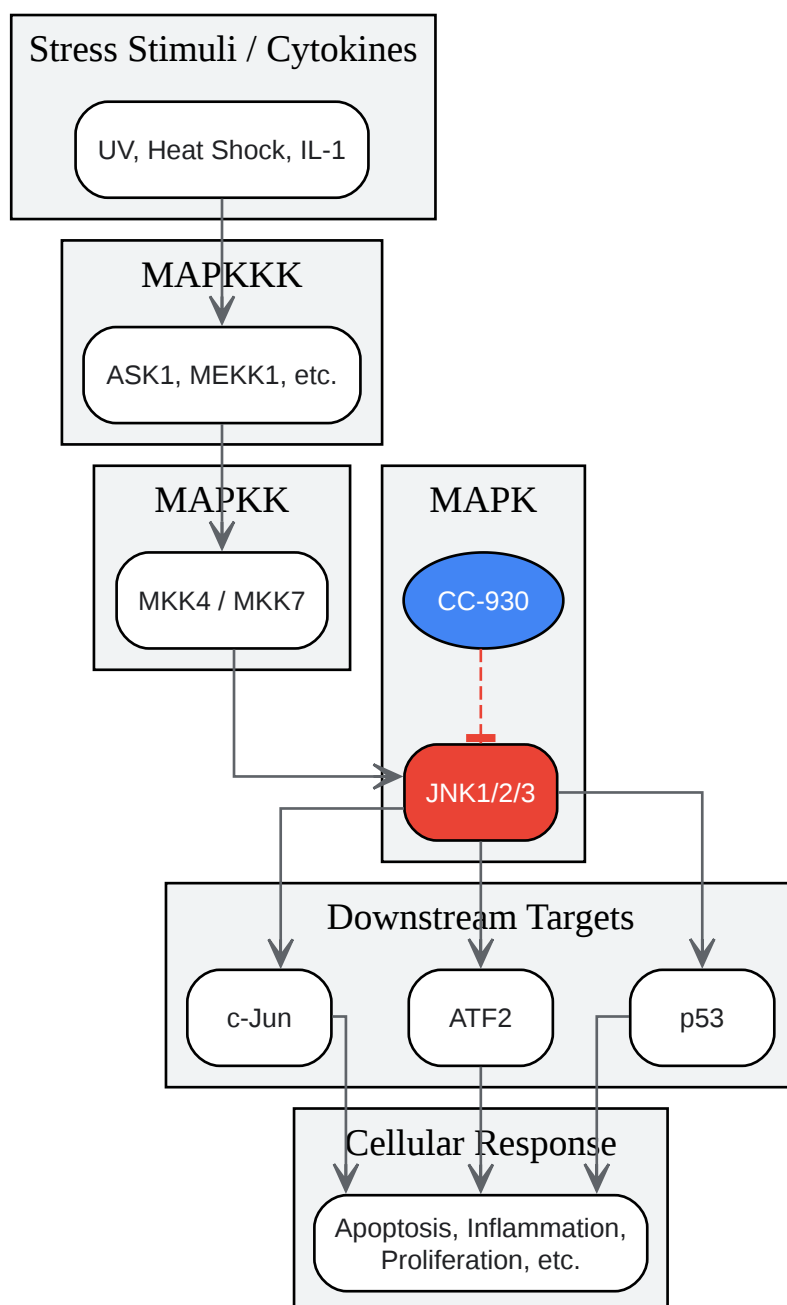
- Lysis Buffer
- Phosphatase and Protease Inhibitors
- Europium-labeled anti-phospho-c-Jun antibody
- DELFIA® Assay Buffer and Enhancement Solution
- 96-well assay plates

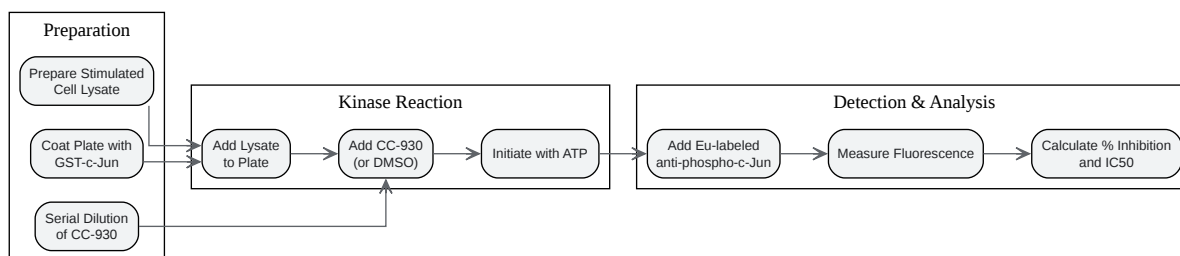
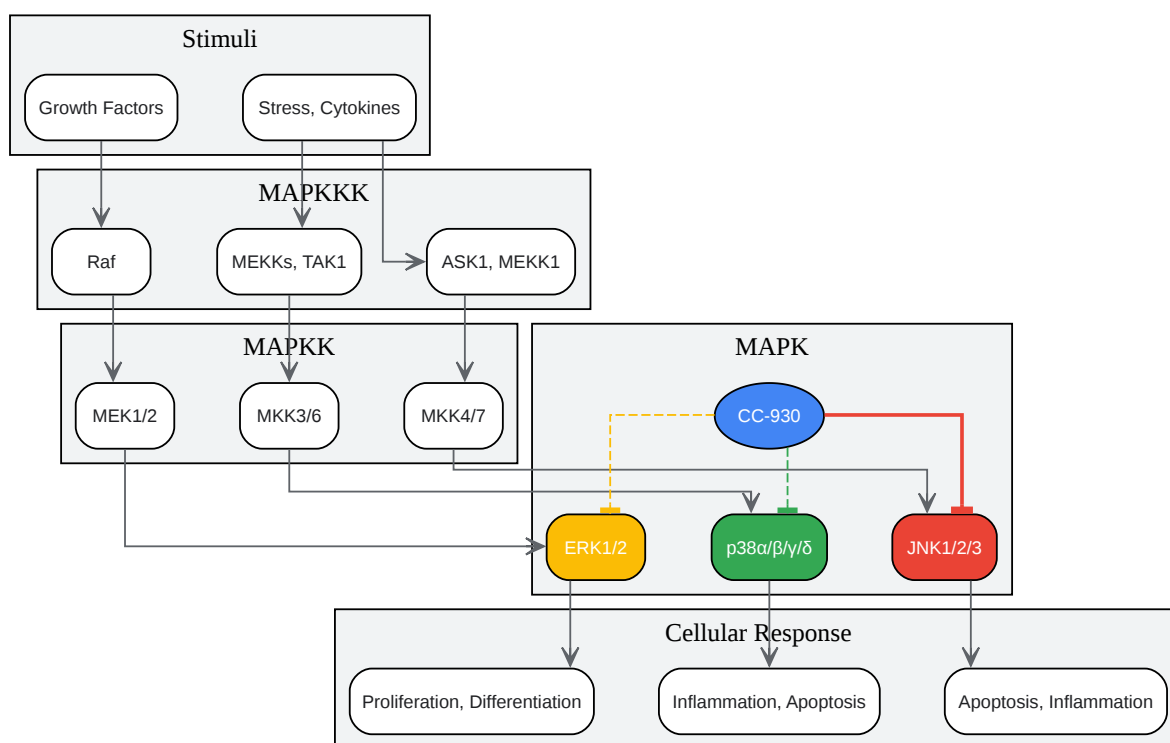
Procedure:

- **Cell Lysate Preparation:** Jurkat T cells are cultured and stimulated (e.g., with phorbol-12-myristate-13-acetate and phytohemagglutinin) to activate the JNK pathway. Cell lysates are prepared using a suitable lysis buffer containing phosphatase and protease inhibitors.[\[1\]](#)
- **Assay Plate Preparation:** An assay plate is coated with the substrate, GST-c-Jun.
- **Kinase Reaction:** Cell lysates containing the active kinases are added to the assay plate wells, along with MgCl₂.
- **Inhibitor Addition:** **CC-930** is serially diluted and added to the wells. A DMSO control (vehicle) is also included. The plate is incubated for a predetermined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
- **Phosphorylation Initiation:** The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a set time.
- **Reaction Termination and Detection:** The reaction is stopped by washing the plate. The phosphorylated GST-c-Jun is detected by adding a Europium-labeled anti-phospho-c-Jun antibody. After incubation, DELFIA® assay buffer and enhancement solution are added.
- **Data Acquisition:** The plate fluorescence is measured using a suitable plate reader.
- **Data Analysis:** The percentage of inhibition for each concentration of **CC-930** is calculated relative to the DMSO control. The IC₅₀ values are then determined by fitting the data to a dose-response curve.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways discussed in this guide.





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References

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